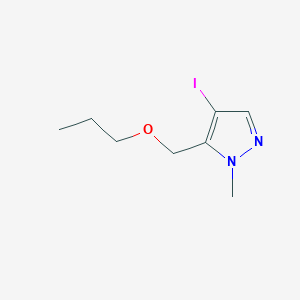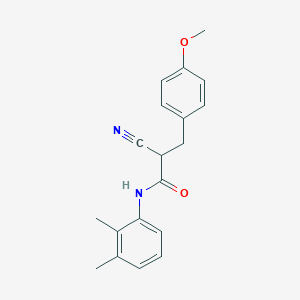
4-iodo-1-methyl-5-(propoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-1-methyl-5-(propoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features an iodine atom at the 4-position, a methyl group at the 1-position, and a propoxymethyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-5-(propoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the iodine atom: The iodine atom is introduced at the 4-position through an iodination reaction using reagents such as iodine or iodine monochloride.
Alkylation: The methyl group is introduced at the 1-position through an alkylation reaction using methyl iodide or a similar reagent.
Propoxymethylation: The propoxymethyl group is introduced at the 5-position through a reaction with propoxymethyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-iodo-1-methyl-5-(propoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used under mild to moderate conditions.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation products: Oxidation can lead to the formation of iodinated pyrazoles with higher oxidation states.
Reduction products: Reduction can lead to the formation of deiodinated pyrazoles or pyrazoles with reduced functional groups.
科学的研究の応用
4-iodo-1-methyl-5-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-iodo-1-methyl-5-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including changes in cell signaling, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
4-iodo-1-methyl-1H-pyrazole: Lacks the propoxymethyl group, resulting in different chemical properties and applications.
1-methyl-5-(propoxymethyl)-1H-pyrazole:
4-iodo-1H-pyrazole: Lacks both the methyl and propoxymethyl groups, resulting in different chemical properties and applications.
Uniqueness
4-iodo-1-methyl-5-(propoxymethyl)-1H-pyrazole is unique due to the presence of the iodine atom, methyl group, and propoxymethyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various scientific research applications and industrial uses.
特性
IUPAC Name |
4-iodo-1-methyl-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-3-4-12-6-8-7(9)5-10-11(8)2/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAJKGSBRIHVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3017056.png)



![N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B3017064.png)

![bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B3017067.png)
![N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3017068.png)
![1-[3-(Furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(2-methoxyethyl)urea](/img/structure/B3017071.png)
![4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3017072.png)


![{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine](/img/structure/B3017077.png)
